molecular formula C10H20ClNO2 B2503450 Butan-2-yl (2R)-piperidine-2-carboxylate;hydrochloride CAS No. 2470384-88-2

Butan-2-yl (2R)-piperidine-2-carboxylate;hydrochloride

Cat. No. B2503450
CAS RN: 2470384-88-2
M. Wt: 221.73
InChI Key: OGCWEOYTSAMWCQ-ICLMXVQUSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives is described in the provided papers. In the first paper, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate through a three-step process with a total yield of 49.9% . The second paper outlines an efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, which is a useful intermediate for nociceptin antagonists . This synthesis involves diastereoselective reduction and isomerization steps, and it is scalable for large-scale production.

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the papers are confirmed using spectroscopic methods. Mass spectrometry (MS) and proton nuclear magnetic resonance (1H NMR) spectroscopy are employed to confirm the structure of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate . These techniques are crucial for verifying the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives are characterized by their selectivity and efficiency. The first paper does not detail the specific reactions but mentions a three-step synthesis . The second paper describes a diastereoselective reduction using a combined trifluoroacetic acid (TFA) and sodium borohydride (NaBH4) reduction system, followed by an isomerization under basic conditions to achieve the desired stereochemistry . These reactions are significant for producing enantiomerically pure compounds, which is essential for the biological activity of the drugs.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "Butan-2-yl (2R)-piperidine-2-carboxylate;hydrochloride" are not discussed in the provided papers, the properties of similar piperidine derivatives can be inferred. These compounds are typically solid at room temperature and their physical properties such as melting points, solubility, and stability are important for their handling and use in further chemical reactions. The chemical properties, including reactivity and the presence of functional groups, dictate their role as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Synthesis of Piperidine Derivatives

  • Piperidine-4-carboxylic acid and ethyl carbonochloridate were utilized as starting materials in the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, demonstrating the use of piperidine derivatives in chemical synthesis processes Zheng Rui, 2010.
  • A comprehensive overview of the synthesis, pharmacological properties, and applications of various 1-substituted piperidines, including butan-1-ol derivatives, has been detailed, highlighting their significance in the field of medicinal chemistry R. Vardanyan, 2018.

Chemical Structure and Modification

  • Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized as an important intermediate in biologically active compounds, showcasing the role of piperidine derivatives in complex chemical synthesis D. Kong et al., 2016.

Biological Activities and Applications

Antagonistic Activity and Drug Development

  • Various 4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidine derivatives have been identified as potent CCR5 antagonists, illustrating the therapeutic potential of piperidine derivatives in treating conditions like HIV-1 P. Finke et al., 2001.

Enzyme Inhibition and Metabolic Effects

  • Novel (4-piperidinyl)-piperazine derivatives were synthesized and evaluated as non-selective inhibitors of acetyl-CoA carboxylase 1/2, demonstrating their potential in regulating metabolic processes Tomomichi Chonan et al., 2011.

Synthesis of Piperidine Derivatives as Intermediates

  • The synthesis of 4-chloropiperidine hydrochloride from piperidin-4-one hydrochloride showcases the utilization of piperidine derivatives as intermediates in chemical synthesis Zhang Guan-you, 2010.

CGRP Receptor Antagonism

  • The development of a stereoselective and economical synthesis of a potent calcitonin gene-related peptide (CGRP) receptor antagonist further exemplifies the therapeutic relevance of piperidine derivatives Reginald O. Cann et al., 2012.

properties

IUPAC Name

butan-2-yl (2R)-piperidine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-3-8(2)13-10(12)9-6-4-5-7-11-9;/h8-9,11H,3-7H2,1-2H3;1H/t8?,9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCWEOYTSAMWCQ-ICLMXVQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C1CCCCN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC(=O)[C@H]1CCCCN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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